Methyl 2-(4-aminocyclohexyl)acetate
Overview
Description
Methyl 2-(4-aminocyclohexyl)acetate is an organic compound with the molecular formula C9H17NO2. It is characterized by a cyclohexyl ring substituted with an amino group at the 4-position and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydrolysis of this compound Hydrochloride: This method involves the hydrolysis of the hydrochloride salt of the compound to yield the free base.
Reduction of this compound: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Corresponding amines.
Substitution Products: Different amine derivatives.
Scientific Research Applications
Methyl 2-(4-aminocyclohexyl)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and processes.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-aminocyclohexyl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 2-(4-aminocyclohexyl)acetate is similar to other compounds with cyclohexyl and amino groups, such as:
Cyclohexylamine: A simpler amine without the acetate group.
4-Aminocyclohexanol: A cyclohexanol derivative with an amino group.
Methyl 2-(3-aminocyclohexyl)acetate: A structural isomer with the amino group at a different position.
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and applications. The presence of both the amino and acetate groups allows for diverse chemical transformations and biological activities.
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Properties
IUPAC Name |
methyl 2-(4-aminocyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSOUSNMNNHZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400577, DTXSID801284930 | |
Record name | Methyl 2-(4-aminocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-4-aminocyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313683-56-6, 76308-27-5 | |
Record name | Methyl 2-(4-aminocyclohexyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-4-aminocyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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